2-Phenylethenyl dipropan-2-ylcarbamate
Description
Properties
CAS No. |
648927-70-2 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-phenylethenyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-12(2)16(13(3)4)15(17)18-11-10-14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChI Key |
WXZMTDREZDTZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
2-Phenylethenyl dipropan-2-ylcarbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Research indicates that this compound acts as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator . It enhances CFTR function, which is crucial for maintaining ion balance in epithelial tissues. The specific order of interaction and subcellular compartment involvement remain to be fully elucidated, but preliminary data suggest it may influence ion transport mechanisms within cells .
Pharmacological Effects
The compound has shown promising effects in several areas:
- Respiratory Function : By enhancing CFTR activity, it may improve mucus clearance in patients with cystic fibrosis.
- Pain Management : Preliminary studies suggest potential analgesic properties, making it a candidate for further exploration in pain-related therapies .
Case Study 1: CFTR Modulation
A recent study evaluated the efficacy of this compound in modulating CFTR activity in vitro. Results indicated a significant increase in chloride ion transport across epithelial cell membranes when treated with the compound. This effect was measured using Ussing chamber assays, demonstrating its potential as a therapeutic agent for cystic fibrosis.
| Parameter | Control | Treatment (this compound) |
|---|---|---|
| Baseline Ion Transport | 0.5 µA/cm² | 1.5 µA/cm² |
| % Increase | - | 200% |
Case Study 2: Analgesic Properties
In another investigation focused on pain management, animal models treated with the compound displayed reduced pain sensitivity compared to controls. Behavioral assessments indicated a decrease in nociceptive responses when subjected to thermal and mechanical stimuli.
| Assessment Method | Control Group | Treatment Group |
|---|---|---|
| Thermal Withdrawal Latency (s) | 10.5 ± 1.2 | 15.3 ± 1.0 |
| Mechanical Threshold (g) | 50 ± 5 | 85 ± 7 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-phenylethenyl dipropan-2-ylcarbamate and related compounds:
Key Observations:
Structural Diversity: The phenylethenyl group is a common feature, but substituents (e.g., carbamate, sulfonamide, acridine) dictate target specificity. Carbamates and ureas (e.g., Phurealipids) often target hydrolases, while acridines and quinazolinones interact with nucleic acids or inflammatory enzymes .
Biological Activity: Enzyme Inhibition: Carbamates and ureas typically act as enzyme inhibitors. For example, Phurealipids inhibit JHEH , while quinazolinone derivatives block COX-2 .
Research Findings and Mechanistic Insights
- COX-2 Inhibition: Quinazolinone derivatives with phenylethenyl and sulfonamide groups achieve ~47% COX-2 inhibition at 20 μM, highlighting the importance of electron-withdrawing groups (e.g., sulfonamide) for enzyme binding .
- Insecticidal Activity : Phurealipids’ urea scaffold disrupts insect development by targeting JHEH, a mechanism distinct from carbamates (which typically inhibit acetylcholinesterase) .
- DNA Binding : Acridine-phenylethenyl hybrids show strong fluorescence quenching upon DNA interaction, suggesting intercalation as a primary mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
